molecular formula C14H13NO2S B6401888 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261976-57-1

3-Amino-5-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401888
CAS RN: 1261976-57-1
M. Wt: 259.33 g/mol
InChI Key: UBDHQZGERFSFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(2-methylthiophenyl)benzoic acid (3-AMTBA) is a synthetic organic compound with a molecular formula of C10H9NO2S. It is a white crystalline solid with a melting point of 123-125°C. 3-AMTBA has a wide range of applications in scientific research and is used in the synthesis of various compounds. It is an important intermediate in the synthesis of various drugs, such as anti-diabetic drugs and anti-cancer drugs. 3-AMTBA is widely used in laboratory experiments due to its stability and availability.

Scientific Research Applications

3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as anti-diabetic drugs and anti-cancer drugs. It is also used as an intermediate in the synthesis of other compounds, such as dyes and pigments. Additionally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals and in the production of various organic compounds.

Mechanism of Action

3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is an organic compound that is used as an intermediate in the synthesis of various compounds. Its mechanism of action is based on its ability to react with other compounds in a specific manner. The reaction of 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% with other compounds typically involves the formation of a covalent bond between the sulfur atom of the 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% molecule and the other compound. This covalent bond is responsible for the synthesis of various compounds.
Biochemical and Physiological Effects
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is a synthetic organic compound that is used in the synthesis of various compounds. It does not have any direct biochemical or physiological effects on the body. However, it can be used as an intermediate in the synthesis of compounds that do have an effect on the body. For example, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is used in the synthesis of anti-diabetic drugs and anti-cancer drugs, which have direct biochemical and physiological effects on the body.

Advantages and Limitations for Lab Experiments

3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is a stable and readily available compound that is widely used in laboratory experiments. It has a high yield of 95% or higher, making it an ideal compound for laboratory experiments. Additionally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is soluble in both water and organic solvents, making it easy to use in a variety of laboratory experiments. However, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% has some limitations. It is not very soluble in certain solvents, such as acetone and ether, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95%. It could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. Additionally, it could be used in the synthesis of compounds with improved pharmacological properties, such as enhanced solubility or increased bioavailability. 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% could also be used in the synthesis of compounds with improved pharmacokinetic properties, such as increased half-life or reduced toxicity. Finally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% could be used in the synthesis of compounds with improved therapeutic properties, such as increased efficacy or reduced side effects.

Synthesis Methods

3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 2-methylthiophenol and 3-nitrobenzoic acid in the presence of a base. This reaction yields a white crystalline solid with a melting point of 123-125°C. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically 95% or higher.

properties

IUPAC Name

3-amino-5-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDHQZGERFSFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.